molecular formula C12H16Cl3NO3 B146366 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole CAS No. 136927-43-0

1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole

Cat. No. B146366
M. Wt: 328.6 g/mol
InChI Key: JEWBPPYQIWODOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole, also known as DETA, is a pyrrole-based compound that has gained attention in the scientific community due to its potential applications in various fields. DETA is a synthetic compound that has been synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have anti-tumor and anti-inflammatory properties. In agriculture, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have potential as a pesticide. In materials science, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been used as a precursor for the synthesis of various materials, including thin films and nanoparticles.

Mechanism Of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is not well understood. However, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.

Biochemical And Physiological Effects

1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole inhibits the proliferation of cancer cells, induces apoptosis, and causes cell cycle arrest. In addition, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has anti-tumor and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is also stable and can be stored for long periods. However, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are not well understood. In addition, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is a toxic compound, and caution should be exercised when handling it.

Future Directions

There are several future directions for the research on 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole. One direction is to investigate the mechanism of action of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole in more detail. Another direction is to explore the potential applications of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole in medicine, agriculture, and materials science. In addition, future studies should focus on the toxicity of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole and its potential side effects.
Conclusion:
In conclusion, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is a pyrrole-based compound that has potential applications in various fields, including medicine, agriculture, and materials science. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. The mechanism of action of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is not well understood, but it has been shown to have anti-tumor and anti-inflammatory properties. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has several advantages for lab experiments, but caution should be exercised when handling it. Future research on 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole should focus on investigating its mechanism of action, exploring its potential applications, and assessing its toxicity and potential side effects.

properties

CAS RN

136927-43-0

Product Name

1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole

Molecular Formula

C12H16Cl3NO3

Molecular Weight

328.6 g/mol

IUPAC Name

2,2,2-trichloro-1-[1-(2,2-diethoxyethyl)pyrrol-2-yl]ethanone

InChI

InChI=1S/C12H16Cl3NO3/c1-3-18-10(19-4-2)8-16-7-5-6-9(16)11(17)12(13,14)15/h5-7,10H,3-4,8H2,1-2H3

InChI Key

JEWBPPYQIWODOS-UHFFFAOYSA-N

SMILES

CCOC(CN1C=CC=C1C(=O)C(Cl)(Cl)Cl)OCC

Canonical SMILES

CCOC(CN1C=CC=C1C(=O)C(Cl)(Cl)Cl)OCC

synonyms

1-(2,2-DIETHOXYETHYL)-2-TRICHLOROACETYLPYRROLE

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a refluxing solution of 1-(2,2-diethoxyethyl)pyrrole (31.6 g, 172.5 mmol) and 2,6-lutidine (20.3 g, 189.8 mmol) in 90 mL of chloroform over a period of 16 hours was added trichloroacetyl chloride (34.5 g, 189.8 mmol) in 90 mL of chloroform. The reaction mixture was refluxed for an additional 4 hours. The reaction mixture was allowed to cool to room temperature and then poured into a mixture of water and chloroform (1:1). The phases were separated, washed with a saturated solution of NaCl, dried over MgSO4, and then evaporated. Purification of the product by column chromatography [hexane:ether (9.9:0.1)] gave the title compound, 1-(2,2-diethoxyethyl)-2-trichloroacetylpyrrole, in 60% yield, ms 327 (M+).
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31.6 g
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20.3 g
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34.5 g
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90 mL
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90 mL
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